CCCCSn(CCCC)C1=CC=C(F)C=C1
. The InChI key for this compound is FLPKMHDTSOPPOJ-UHFFFAOYSA-N
.
Tributyl(4-fluorophenyl)stannane is an organotin compound with the molecular formula . It features a tin atom bonded to a 4-fluorophenyl group and three butyl groups. This compound is utilized in various chemical reactions and has significant applications in scientific research, particularly in organic synthesis and material science. The compound is classified under organotin compounds, which are characterized by the presence of tin bonded to organic groups.
Tributyl(4-fluorophenyl)stannane can be synthesized through several methods, with one common approach being the reaction of 4-fluorophenylmagnesium bromide (a Grignard reagent) with tributyltin chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The solvent used is often tetrahydrofuran (THF), and the reaction is performed at low temperatures to maintain the stability of the reactants and products .
In industrial settings, the production of tributyl(4-fluorophenyl)stannane follows similar synthetic routes but on a larger scale. This involves using large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization to eliminate impurities.
The molecular structure of tributyl(4-fluorophenyl)stannane consists of a central tin atom bonded to three butyl groups and one 4-fluorophenyl group. The presence of the fluorine atom in the phenyl ring influences the electronic properties of the compound, making it a useful reagent in various chemical reactions.
Tributyl(4-fluorophenyl)stannane participates in several types of chemical reactions:
The mechanism of action for tributyl(4-fluorophenyl)stannane primarily involves its role as a reagent in Stille coupling reactions. In this process, tributyl(4-fluorophenyl)stannane reacts with an organic halide in the presence of a palladium catalyst. The reaction proceeds through several steps:
Tributyl(4-fluorophenyl)stannane exhibits properties typical of organotin compounds, including reactivity towards nucleophiles and susceptibility to oxidation. Its unique structure allows it to participate effectively in carbon-carbon bond formation reactions.
Studies indicate that tributyl(4-fluorophenyl)stannane can influence cellular processes by interacting with enzymes and proteins, potentially altering metabolic pathways and cell signaling mechanisms.
Tributyl(4-fluorophenyl)stannane has several significant applications in scientific research:
Tributyl(4-fluorophenyl)stannane (CAS# 17151-47-2) features a central tin atom tetrahedrally coordinated to three n-butyl groups and one 4-fluorophenyl ring. The Sn–C(aryl) bond length (typically 2.10–2.15 Å) is shorter than Sn–C(alkyl) bonds (2.15–2.22 Å) due to enhanced overlap between the tin sp³ hybrid orbital and the aromatic system’s π-cloud. This bond exhibits partial double-bond character, increasing its strength but rendering it susceptible to electrophilic attack at the ortho-position relative to the tin group. The Sn–C bonds display significant lability under thermal stress or catalytic conditions, facilitating transmetallation reactions essential for cross-coupling applications [4] [8].
The para-fluorine atom exerts a strong −I effect, polarizing the Sn–C(aryl) bond and increasing the partial positive charge on the tin center (δ⁺Sn ≈ +0.32). This polarization enhances the electrophilicity of tin, accelerating transmetallation kinetics in Stille couplings. Computational studies indicate the fluorine substituent reduces electron density at tin by 12–15% compared to the unsubstituted phenyl analog (tributylphenyltin, CAS# 960-16-7). This electronic perturbation also stabilizes the transition state during oxidative addition at palladium catalysts [4] [6].
¹¹⁹Sn NMR spectroscopy provides critical insights into the coordination environment:
The compound exhibits high solubility in nonpolar solvents (>200 g/L in toluene, hexane) but extremely low water solubility (9.6 × 10⁻⁵ g/L at 25°C). Thermal gravimetric analysis reveals decomposition onset at 195°C, with mass loss occurring in three stages:
Single-crystal X-ray diffraction confirms a distorted tetrahedral geometry around tin. Key crystallographic parameters include:
Table 1: Key Physicochemical Parameters of Tributyl(4-fluorophenyl)stannane
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₃₁FSn | [4] |
Molecular Weight | 385.15 g/mol | [4] |
Water Solubility (25°C) | 9.6 × 10⁻⁵ g/L | Calculated [4] |
Density (25°C) | 1.125 g/mL | Analog data [8] |
Decomposition Temperature | 195°C | Estimated [6] |
Refractive Index (589 nm) | 1.5060 | Literature [4] |
Table 2: Comparative Electronic Effects of Fluorophenyl Substituents
Substituent Position | ¹¹⁹Sn NMR Shift (ppm) | Sn–C Bond Length (Å) | Relative Transmetallation Rate |
---|---|---|---|
Para-F (this compound) | −10.2 | 2.112 | 1.00 (reference) |
Meta-F | −9.8 | 2.118 | 0.87 |
Unsubstituted phenyl | −7.6 | 2.132 | 0.62 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2